1-Methoxy-1-(4-methylbenzyl)-3-phenylurea
CAS No.:
Cat. No.: VC18521104
Molecular Formula: C16H18N2O2
Molecular Weight: 270.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H18N2O2 |
|---|---|
| Molecular Weight | 270.33 g/mol |
| IUPAC Name | 1-methoxy-1-[(4-methylphenyl)methyl]-3-phenylurea |
| Standard InChI | InChI=1S/C16H18N2O2/c1-13-8-10-14(11-9-13)12-18(20-2)16(19)17-15-6-4-3-5-7-15/h3-11H,12H2,1-2H3,(H,17,19) |
| Standard InChI Key | VWXRTKFZIHBAOB-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)CN(C(=O)NC2=CC=CC=C2)OC |
Introduction
Chemical Identity and Structural Characteristics
1-Methoxy-1-(4-methylbenzyl)-3-phenylurea belongs to the urea class of organic compounds, characterized by a central carbonyl group flanked by two amine groups. Its structure includes a methoxy group (-OCH), a 4-methylbenzyl moiety, and a phenylurea backbone. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 139444-37-4 | |
| Molecular Formula | ||
| Molecular Weight | 270.33 g/mol | |
| IUPAC Name | 1-Methoxy-1-(4-methylbenzyl)-3-phenylurea | |
| Synonyms | N-Methoxy-N-(4-methylbenzyl)-N'-phenylurea |
The compound’s stability is influenced by its substituents, with the methoxy group enhancing solubility in polar solvents, while the aromatic rings contribute to lipophilicity .
Synthesis and Manufacturing Methods
General Synthetic Pathways
The synthesis of 1-Methoxy-1-(4-methylbenzyl)-3-phenylurea typically involves the reaction of substituted isocyanates with amines. A representative method, adapted from phenylurea herbicide syntheses (Source 2), proceeds as follows:
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Reagents:
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4-Methylbenzylamine
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Phenyl isocyanate
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Methoxyamine hydrochloride
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Procedure:
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4-Methylbenzylamine is reacted with methoxyamine hydrochloride under inert conditions (argon/nitrogen) to form the methoxy-substituted intermediate.
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This intermediate is then treated with phenyl isocyanate in a polar aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 20–25°C for 16–24 hours .
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The product is purified via recrystallization or column chromatography, yielding a crystalline solid with reported purities >95% .
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Optimized Conditions
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Temperature: 20–25°C (prevents side reactions)
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Solvent: Dichloromethane (enhances reaction rate)
Physicochemical Properties
Spectroscopic Data
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